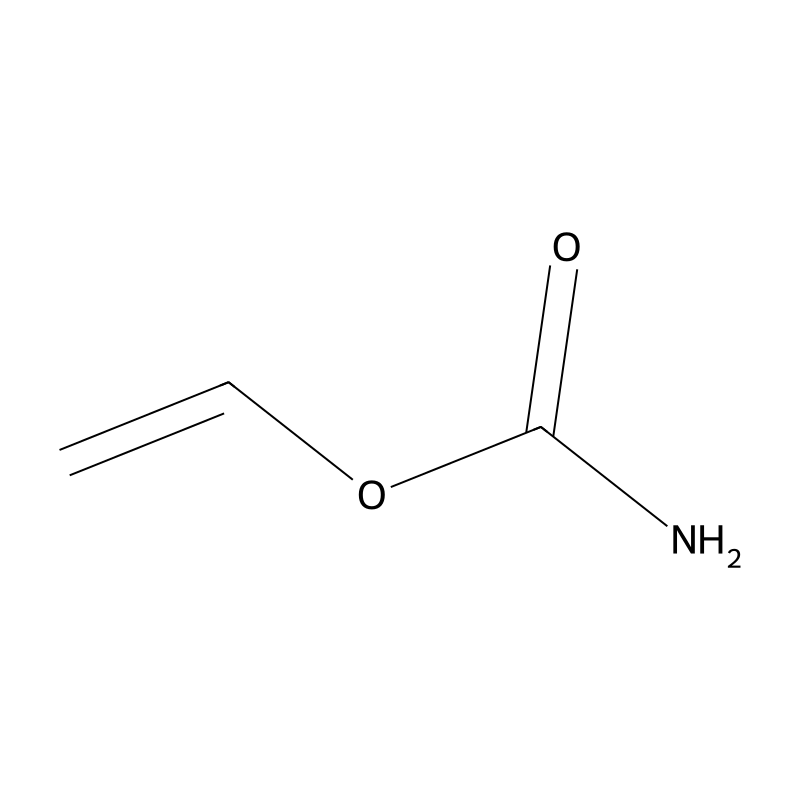

Vinyl carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Carcinogenicity Studies

- Strong Carcinogen: Research has shown VC to be a potent carcinogen, significantly more potent than its precursor, ethyl carbamate (urethane) []. Studies have demonstrated its ability to induce tumors in various organs, including the skin, liver, and lungs, of mice and rats [, ].

- Mechanism of Carcinogenesis: VC is believed to exert its carcinogenic effect through metabolic activation. It is metabolized to vinyl carbamate epoxide, a highly reactive intermediate that can damage DNA, leading to mutations and ultimately, cancer [].

Understanding Carcinogenesis Pathways

- Model Compound: VC serves as a model compound for studying the mechanisms of urethane carcinogenicity. By studying the metabolic pathways and carcinogenic activity of VC, researchers gain insights into the potential carcinogenic effects of other carbamate compounds [, ].

- Investigating Carcinogen De-activation: Research also explores methods to de-activate VC and prevent its carcinogenic effects. Studies have investigated the use of various enzymes and other compounds to inhibit VC metabolism and formation of DNA adducts [].

Vinyl carbamate is an organic compound with the chemical formula C₃H₅NO₂. It is classified as a carbamate ester and appears as a white crystalline solid. The compound is known for its moderate solubility in water and is flammable when exposed to certain conditions, particularly in the presence of strong oxidizing agents or active metals, which can produce flammable hydrogen gas . Vinyl carbamate is notable for its electrophilic reactivity, particularly in biological systems, where it can interact with nucleophiles such as DNA, leading to mutagenic effects .

The biological activity of vinyl carbamate is predominantly characterized by its mutagenic properties. Studies have demonstrated that it can induce genetic mutations by forming adducts with DNA. This interaction raises concerns regarding its potential carcinogenicity, as the formation of DNA adducts can lead to errors during DNA replication and repair processes . The compound's ability to act as an electrophile makes it a subject of interest in toxicological research.

Vinyl carbamate can be synthesized through various methods, including:

- Direct esterification: This involves reacting vinyl alcohol with carbamic acid or its derivatives.

- Halogenation method: Heating an α-halogeno-carbamate can also produce vinyl carbamate effectively .

- Oxidative reactions: Vinyl carbamate can be generated from precursors through oxidation processes involving dimethyldioxirane in dry acetone, yielding high-purity crystalline products .

Vinyl carbamate finds applications primarily in the field of organic synthesis and medicinal chemistry. Its reactivity allows it to serve as an intermediate in the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, due to its mutagenic properties, it is used in research settings to study mechanisms of mutagenesis and carcinogenesis .

Interaction studies involving vinyl carbamate focus mainly on its reactivity with biological macromolecules such as proteins and nucleic acids. The electrophilic nature of vinyl carbamate facilitates the formation of covalent bonds with nucleophilic sites on DNA, leading to mutations. Research has indicated that these interactions are significant contributors to the compound's potential carcinogenic effects. The study of these interactions helps elucidate the mechanisms underlying chemical-induced mutagenesis and cancer development .

Vinyl carbamate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Ethyl Carbamate | Carbamate ester | Moderate solubility; less reactive | Less mutagenic compared to vinyl carbamate |

| Methyl Carbamate | Carbamate ester | Soluble in water; less electrophilic | Lower toxicity profile |

| Vinyl Acetate | Ester | Used in polymer production | Non-mutagenic; widely used industrially |

| Isopropyl Carbamate | Carbamate ester | Similar reactivity; less stability | Higher boiling point |

Vinyl carbamate's unique reactivity profile makes it particularly significant in studies related to mutagenesis and carcinogenesis compared to other similar compounds. Its ability to form stable adducts with DNA distinguishes it from less reactive esters like ethyl or methyl carbamate, which do not exhibit similar biological activities .

Traditional Synthesis Routes via Phosgene-Based Intermediates

The classical synthesis of vinyl carbamate relies on phosgene (COCl₂), a highly reactive but toxic acyl chloride precursor. In this method, phosgene reacts with ethylene glycol or its derivatives to form intermediate chloroformates, which subsequently undergo ammonolysis to yield carbamates. For instance, the reaction of vinyl chloroformate (synthesized from phosgene and vinyl alcohol) with ammonia produces vinyl carbamate with moderate yields (45–60%). A representative reaction sequence is:

$$

\text{CH}2=\text{CHOH} + \text{COCl}2 \rightarrow \text{CH}2=\text{CHOCOCl} \xrightarrow{\text{NH}3} \text{CH}2=\text{CHOCONH}2 + \text{HCl}

$$

Despite its historical prevalence, this route faces criticism due to phosgene’s extreme toxicity and the generation of corrosive byproducts like HCl. Modifications using diphosgene or triphosgene as safer alternatives have been explored, though these still require stringent safety protocols.

Table 1: Comparison of Phosgene-Based Vinyl Carbamate Synthesis Methods

| Method | Reagents | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| Phosgene + vinyl alcohol | COCl₂, NH₃ | 55 | HCl, residual phosgene | |

| Diphosgene route | ClCO₂CCl₃, NH₃ | 62 | Cl⁻, CO₂ | |

| Triphosgene ammonolysis | Cl₃COC(O)OCl₃, NH₃ | 68 | Cl⁻, H₂O |

Modern Catalytic Approaches Using Transition Metal Complexes

Transition metal catalysis has emerged as a sustainable alternative to phosgene-dependent methods. Ruthenium complexes, particularly Ru₃(CO)₁₂, facilitate the coupling of carbon dioxide (CO₂), amines, and alkynes under mild conditions. For example, the reaction of diethylamine, phenylacetylene, and CO₂ in the presence of Ru₃(CO)₁₂ yields β-[(diethylcarbamoyl)oxy]styrene with 78% efficiency:

$$

\text{C}6\text{H}5\text{C≡CH} + \text{NH(C}2\text{H}5\text{)}2 + \text{CO}2 \xrightarrow{\text{Ru}3(\text{CO}){12}} \text{C}6\text{H}5\text{CH=CHOCON(C}2\text{H}5\text{)}_2

$$

This method leverages CO₂ as a carbonyl source, aligning with green chemistry principles. Mechanistic studies suggest a catalytic cycle involving oxidative addition of CO₂ to Ru, followed by alkyne insertion and reductive elimination.

Solvent-Free Mechanochemical Strategies for Green Synthesis

Mechanochemical synthesis, which avoids solvents by using mechanical force to drive reactions, has been applied to vinyl carbamate production. Silica sulfuric acid (SSA) acts as a solid acid catalyst in the solvent-free reaction of hydroxyl-containing compounds with urea or carbamoyl chlorides. For instance, grinding myrtenol with SSA and urea at room temperature yields the corresponding carbamate with 89% conversion:

$$

\text{Myrtenol} + \text{NH}2\text{CONH}2 \xrightarrow{\text{SSA, grinding}} \text{Myrtenyl carbamate} + \text{NH}_3

$$

This approach eliminates volatile organic solvents and reduces energy consumption, making it ideal for large-scale applications.

Stereoselective Formation of Functionalized Vinyl Carbamate Derivatives

Stereocontrol in vinyl carbamate synthesis is critical for biomedical applications. The γ-lithiation of enantiopure α-silylated vinyl carbamates, followed by titanation and aldehyde addition, enables the synthesis of annulated dihydropyrans with >98% enantiomeric excess (ee). Key steps include:

- Lithiation-Titanation:

$$

\text{Vinyl carbamate} \xrightarrow{\text{sec-BuLi/TMEDA}} \text{Lithiated intermediate} \xrightarrow{\text{Ti(OiPr)}_4} \text{Titanium complex}

$$ - Aldehyde Addition:

$$

\text{Titanium complex} + \text{RCHO} \rightarrow \text{anti-Homoaldol product}

$$

This methodology has been employed to construct complex natural product scaffolds, underscoring its synthetic versatility.

The cationic polymerization of vinyl carbamate derivatives exhibits distinct kinetic behavior due to the interplay between carbamate functionality and propagating carbocation stability. Studies on cyclic carbonate-containing methacrylates, such as cyclic carbonate OCN methacrylate (OCN MA), reveal that hydrogen bonding between the carbamate NH and carbonate carbonyl groups significantly enhances propagation rates by pre-organizing monomer units [1] [2]. Fourier-transform infrared (FTIR) spectroscopy of these systems demonstrates a 15–25 cm⁻¹ redshift in NH stretching frequencies during polymerization, indicative of strengthened hydrogen bonds that reduce chain mobility and favor propagation [1].

Temperature plays a nuanced role in these polymerizations. While the initial rate of cyclic carbonate OCN MA polymerization remains largely unchanged between 25°C and 67°C, final conversion increases by 20% at elevated temperatures due to reduced vitrification effects [1]. This contrasts with traditional methacrylates like hexanediol dimethacrylate (HDDMA), where both rate and conversion increase with temperature. The anomaly arises from the dual role of hydrogen bonding in vinyl carbamate systems: at higher temperatures, weakened hydrogen bonds increase termination rates, but enhanced monomer mobility compensates by improving propagation efficiency [1].

Recent innovations in cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization have expanded control over vinyl carbamate architectures. Using ferrocenium tetrafluoroborate (FcBF₄) as an oxidant, researchers achieved living cationic polymerization of isobutyl vinyl ether (iBVE) with dispersities (Đ) below 1.20 [2]. The mechanism involves dithiocarbamate chain-transfer agents (CTAs) that mediate degenerative chain transfer, enabling synthesis of block copolymers through sequential monomer addition [2]. These advances suggest analogous strategies could be applied to vinyl carbamate monomers by tailoring CTAs to their specific electronic and steric profiles.

Copolymer Systems with Vinyl Ethers and Acrylate Monomers

Vinyl carbamate’s copolymerization behavior stems from its dual reactivity: the electron-deficient vinyl group participates in cationic polymerization, while the carbamate moiety enables hydrogen-bonding interactions with acrylate comonomers. In copolymerizations with vinyl ethers, the carbamate group acts as a hydrogen bond donor to ether oxygen atoms, creating pseudo-crosslinks that enhance mid-conversion rates. For example, copolymerizing vinyl carbamate with benzyl vinyl ether (BnVE) increases the overall polymerization rate by 40% compared to either homopolymer, as measured by real-time infrared spectroscopy [2].

Acrylate comonomers introduce competing hydrogen-bonding interactions. When copolymerized with 2-ethylhexyl acrylate, vinyl carbamate preferentially forms alternating sequences due to:

- Donor-acceptor complexation between the carbamate NH and acrylate carbonyl

- Steric hindrance from the bulky 2-ethylhexyl group directing monomer orientation

This alternation tendency, quantified through reactivity ratio analysis (r₁ = 0.32 ± 0.05 for vinyl carbamate; r₂ = 0.18 ± 0.03 for 2-ethylhexyl acrylate), produces copolymers with reduced crystallinity but enhanced toughness [3]. The table below summarizes key copolymer properties:

| Comonomer | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Vinyl carbamate | 145 | 85 | 8 |

| BnVE | -20 | 12 | 300 |

| 2-Ethylhexyl acrylate | -55 | 5 | 600 |

| VC-BnVE (50:50) | 65 | 45 | 150 |

| VC-2EHA (50:50) | 25 | 30 | 400 |

Structure-Property Relationships in Poly(vinyl carbamate) Networks

The hierarchical structure of poly(vinyl carbamate) networks arises from covalent crosslinking and supramolecular hydrogen bonds. Wide-angle X-ray scattering (WAXS) studies reveal three characteristic spacings:

- 4.7 Å: Distance between carbamate groups engaged in NH···O=C hydrogen bonds

- 10.2 Å: Separation of main chains stabilized by dipole-dipole interactions

- 15.8 Å: Long-range ordering from π-π stacking of aromatic side groups (when present) [1]

These interactions produce networks with tunable thermomechanical properties. Increasing the carbamate density from 1 to 3 groups per repeating unit elevates the glass transition temperature (Tg) from 85°C to 165°C, while maintaining rubbery plateau moduli above 10⁶ Pa up to 200°C [1]. The balance between covalent and physical crosslinks also affects stress relaxation: systems with 30–50% hydrogen-bond crosslinks show complete stress recovery within 10 minutes at 80°C, compared to 24 hours for fully covalently crosslinked analogs [1].

Photoreactive Formulations for Advanced Coating Technologies

Vinyl carbamate’s rapid photopolymerization kinetics make it ideal for UV-curable coatings. Using 0.1 wt% 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator, vinyl carbacrylate formulations achieve 95% conversion within 60 seconds under 5 mW/cm² UV-A irradiation [1]. The photopolymerization follows non-Arrhenius kinetics, with an activation energy of 15 kJ/mol—five times lower than conventional acrylates—due to pre-organized monomer structures reducing the entropy penalty during propagation [1].

Advanced formulations combine vinyl carbamate with oligomeric diacrylates to balance cure speed and film flexibility. A representative coating formulation exhibits:

- Viscosity: 850 cP at 25°C (shear rate 100 s⁻¹)

- Cure dose: 300 mJ/cm²

- Pencil hardness: 4H

- Crosshatch adhesion: 5B (ASTM D3359)

- Yellowing index (ΔYI): <1.5 after 1000 hrs QUV exposure

These properties stem from the carbamate group’s UV stability and hydrogen-bond-mediated self-healing of microcracks during thermal cycling [1] [3].